3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid
Overview
Description
3-Hydroxy 4-Methoxy Cinnamic acid is a hydroxycinnamic acid.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is a natural product found in Sibiraea angustata, Artemisia minor, and other organisms with data available.
Scientific Research Applications
Synthesis and Asymmetric Hydrogenation : Asymmetric hydrogenation of derivatives related to 3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid has been studied, yielding high optical purity and significant yields, indicating its utility in producing specific, high-purity compounds for various applications (Stoll & Süess, 1974).
Modification of Hydrogels : The compound has been used in modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines. The amine-treated polymers showed increased thermal stability and significant antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Study of Biological Activity : Derivatives of ferulic acid, related to 3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid, have been synthesized and evaluated for their antioxidant, antiproliferative, and cytotoxic activities. These derivatives exhibited significant biological activities, which can be useful in pharmaceutical applications (Obregón-Mendoza et al., 2018).
Contact Dermatitis Research : Studies on related methacrylate compounds have investigated their irritancy and allergenicity potential, which is crucial for understanding their safety profile in various applications, especially in products that come in contact with the skin (Lovell et al., 1985).
Development of Structured Phenolic Lipids : Research has been conducted on synthesizing structured phenolic lipids using ferulic acid, which has a structural similarity. These lipids showed improved antioxidant activity, suggesting their use in food industry and biomedicine as lipophilic antioxidants (Reddy et al., 2010).
properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCVMIEKCOAJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862148 | |
Record name | Isoferulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid | |
CAS RN |
537-73-5 | |
Record name | Isoferulic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoferulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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